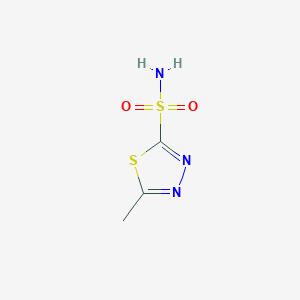

5-Methyl-1,3,4-thiadiazole-2-sulfonamide

Description

Properties

IUPAC Name |

5-methyl-1,3,4-thiadiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S2/c1-2-5-6-3(9-2)10(4,7)8/h1H3,(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBSUNZHTGPQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives. One common method includes the cyclization of thiosemicarbazide with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Alkylation with α,ω-Dihalogenoalkanes

5-Methyl-1,3,4-thiadiazole-2-sulfonamide undergoes alkylation with α,ω-dihalogenoalkanes to yield ω-haloalkylthio derivatives or symmetrical bis-thiadiazoles , depending on reaction conditions.

Reaction Conditions :

- Solvent : Ethanol, dichloromethane, or 1,2-dichloroethane.

- Base : NaOH, KOH, or NH₃.

- Temperature : 0–25°C (optimized for minimal side reactions).

Key Findings :

- Methylene-bridged derivatives (e.g., CH₂-linked bis-thiadiazoles) form exclusively when using dibromomethane (DBM) as the alkylating agent.

- Longer-chain dihalogenoalkanes (e.g., 1,2-dibromoethane, 1,3-dibromopropane) produce mixtures of mono-haloalkylthio and bis-thiadiazole products.

- Chlorides (e.g., dichloromethane) favor mono-substitution, while bromides (e.g., 1,4-dibromobutane) promote bis-thiadiazole formation.

Example Reaction :Table 1: Alkylation Product Yields

| Alkylating Agent | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Dibromomethane | Bis-thiadiazole (CH₂ bridge) | 74–76 | |

| 1,4-Dibromobutane | 2-(4-Bromobutylthio) derivative | 93 | |

| Dichloromethane | 2-(Chloromethylthio) derivative | 98 |

Salt Formation with Acids

The sulfonamide group reacts with strong acids to form stable salts, enhancing solubility and bioavailability.

Example Reaction :Key Salts Synthesized :

- p-Toluenesulfonate : Crystallizes in triclinic prisms (space group P1̄) with hydrogen-bonded layers stabilizing the lattice .

- Hydrochloride Monohydrate : Decomposes at 120°C with water loss, melting at 194°C .

- Methylsulfonate : Exhibits thermal stability up to 196°C .

Table 2: Physicochemical Properties of Salts

| Salt Type | Melting Point (°C) | Thermal Stability (°C) | Solubility in Water | Reference |

|---|---|---|---|---|

| p-Toluenesulfonate | 212 | 203 (onset) | Moderate | |

| Hydrochloride | 194 | 187 (onset) | High | |

| Methylsulfonate | 200 | 196 (onset) | Moderate |

Functionalization via Chlorination

The sulfonamide group reacts with chlorine gas under controlled conditions to form sulfonyl chlorides, enabling further derivatization.

Reaction Conditions :

- Temperature : −2°C (ice bath).

- Catalyst : HCl.

Example Reaction :Key Findings :

- Reaction progress monitored by TLC (petroleum ether/ethyl acetate = 2:1).

- Sulfonyl chloride intermediates are unstable and require immediate use .

Metal Complexation

The sulfonamide group acts as a ligand for transition metals, forming complexes with potential enhanced bioactivity.

Example Reaction with Copper :Key Findings :

- Copper complexes exhibit distorted octahedral geometry.

- Enhanced carbonic anhydrase inhibition compared to the free ligand .

Table 3: Metal Complex Properties

| Metal Ion | Coordination Geometry | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu(II) | Octahedral | 8.2 ± 0.3 | |

| Zn(II) | Tetrahedral | 7.8 ± 0.2 |

Biological Derivatization for Pharmacological Activity

Derivatives of this compound show enhanced anticonvulsant and diuretic properties:

- Anticonvulsant Activity : 90 mg/kg doses protect against picrotoxin-induced seizures in mice .

- Diuretic Effects : Increased Na⁺/K⁺ excretion comparable to furosemide (10 mg/kg) .

Table 4: Biological Activity Data

| Derivative | ED₅₀ (MES Test, mg/kg) | Na⁺ Excretion (mg/L) | Reference |

|---|---|---|---|

| Parent Sulfonamide | 90 | 6.4 | |

| p-Toluenesulfonate | 72 | 4.9 | |

| Methylsulfonate | 75 | 5.8 |

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Scientific Research Applications

5-Methyl-1,3,4-thiadiazole-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent and as a carbonic anhydrase inhibitor.

Industry: Used in the synthesis of dyes, agrochemicals, and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-Methyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with various molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to decreased production of bicarbonate and protons. This inhibition can affect various physiological processes, including fluid balance and pH regulation .

Comparison with Similar Compounds

Parent Compound: 5-Amino-1,3,4-thiadiazole-2-sulfonamide

The unmethylated parent compound serves as a foundational scaffold for derivatives. It exhibits moderate CA inhibitory activity (e.g., Ki values in the nanomolar range for hCA II) but lacks the enhanced pharmacokinetic properties imparted by methyl or other functional groups. Metal complexes of this compound, such as Zn(II) or Cu(II) derivatives, demonstrate improved stability and CA inhibition, though their efficacy depends on the metal ion’s coordination geometry .

Acetazolamide (5-Acetamido-1,3,4-thiadiazole-2-sulfonamide)

A clinically used CA inhibitor, acetazolamide (AAZ) shares structural similarity but replaces the methyl group with an acetamido moiety. Comparative studies show that 5-methyl derivatives often exhibit superior inhibitory potency against CA II (Ki values 2–3-fold lower than AAZ) due to optimized steric and electronic interactions with the enzyme’s active site . However, AAZ retains broader isoform selectivity, making it more versatile in clinical applications .

5-(Chloroacetamido)-1,3,4-thiadiazole-2-sulfonamide

This derivative, synthesized via chloroacetylation of the parent compound, demonstrates enhanced CA inhibition (Ki < 1 nM for hCA II) but exhibits hydrolytic instability under physiological conditions. Its metal complexes (e.g., with Co(II) or Ni(II)) mitigate this instability while retaining high inhibitory activity, making them candidates for sustained-release formulations .

5-(p-Fluorobenzenesulfonylamido)-1,3,4-thiadiazole-2-sulfonamide

Incorporating a p-fluorobenzenesulfonyl group significantly improves both lipophilicity and CA IX/XII selectivity, which are critical for targeting tumor-associated isoforms. Metal complexes of this derivative (e.g., Zn(II), Cu(II)) show Ki values 10–50-fold lower than the parent compound, highlighting the synergistic effects of fluorinated aromatic groups and metal coordination .

Ureido Benzenesulfonamide Derivatives

Compounds such as 5-[(phenylsulfonyl)amino]-1,3,4-thiadiazole-2-sulfonamide exhibit dual functionality: CA inhibition and antimicrobial activity. While their CA inhibitory constants (Ki ~ 10–20 nM) are comparable to acetazolamide, their broader pharmacological profile (e.g., anti-inflammatory effects) distinguishes them from purely CA-focused analogs .

Structural-Activity Relationships (SAR) and Key Findings

Key Observations :

- Methyl vs. Acetamido Groups : The methyl group in 5-methyl derivatives reduces steric hindrance compared to AAZ, enabling tighter binding to CA II .

- Metal Complexation : Transition metals (Zn(II), Cu(II)) enhance both stability and inhibitory potency by facilitating deprotonation of the sulfonamide group, which strengthens zinc coordination in the CA active site .

- Fluorinated Derivatives : The electron-withdrawing fluorine atom in p-fluorobenzenesulfonylamido derivatives augments isoform selectivity, particularly for cancer-related CA IX/XII .

Biological Activity

5-Methyl-1,3,4-thiadiazole-2-sulfonamide is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Overview of Thiadiazole Compounds

Thiadiazoles are heterocyclic compounds known for their broad spectrum of pharmacological activities. The 1,3,4-thiadiazole scaffold has been extensively studied for its potential as an antimicrobial agent, anticancer drug, and more. The introduction of various substituents can significantly enhance the biological properties of these compounds.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that derivatives of thiadiazoles have shown effectiveness against various bacterial strains. For instance:

- Antibacterial Effects : Studies have demonstrated that 1,3,4-thiadiazole derivatives possess significant antibacterial activity against pathogens such as E. coli and S. aureus. Compounds with specific substitutions can enhance this activity; for example, the introduction of chloro groups has been shown to improve antibacterial potency .

- Antifungal Activity : While some derivatives exhibit weak antifungal effects compared to standards like chloramphenicol and rifampicin, certain modifications can lead to improved antifungal activity .

| Compound | Activity Type | Target Pathogen | Reference |

|---|---|---|---|

| This compound | Antibacterial | E. coli | |

| This compound | Antifungal | Various fungi |

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been a focal point in recent studies. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, the compound's interaction with certain enzymes involved in cell cycle regulation has been documented .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of this compound have been explored in several studies:

- Inhibition of Nitric Oxide Synthase (NOS) : Some derivatives have been identified as inhibitors of neuronal and inducible NOS, which play a crucial role in inflammatory responses . The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance anti-inflammatory activity.

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been investigated:

- Seizure Models : In vivo studies using pentylenetetrazole-induced seizure models have shown that certain thiadiazole derivatives exhibit significant anticonvulsant activity compared to standard treatments like valproic acid .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against multiple bacterial strains. The results indicated that compounds with specific functional groups displayed enhanced antibacterial activity compared to controls .

- Evaluation of Anticancer Properties : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines. The findings revealed that certain modifications led to increased apoptosis rates in treated cells .

Q & A

Basic: What are the established synthetic routes for 5-methyl-1,3,4-thiadiazole-2-sulfonamide, and how is structural purity ensured?

Methodological Answer:

The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate 5-R-amino-1,3,4-thiadiazole-2-thiols . For purity, elemental analysis, ¹H NMR, IR spectroscopy, and TLC are employed to confirm structure and homogeneity. For example, IR peaks at 3300–3400 cm⁻¹ (N–H stretching) and 1650–1700 cm⁻¹ (C=O) validate functional groups, while TLC with Rf values ensures reaction completion .

Basic: What biological activities have been reported for this compound derivatives?

Methodological Answer:

Derivatives exhibit antimicrobial activity against E. coli, B. subtilis, and S. aureus (MIC ranges: 12.5–50 µg/mL) and antifungal activity against C. albicans . Anticonvulsant activity is linked to carbonic anhydrase-II (hCA-II) inhibition, with derivatives showing IC₅₀ values comparable to acetazolamide (e.g., 0.8–1.2 µM) . Activity screening involves enzyme inhibition assays and microbial growth inhibition protocols .

Advanced: How does this compound interact with carbonic anhydrase isoforms?

Methodological Answer:

Hybrid steered molecular dynamics (hSMD) simulations and molecular docking reveal competitive binding at the hCA-II active site. The sulfonamide group coordinates with Zn²⁺, while hydrophobic interactions with residues like Val121 and Phe131 enhance affinity . Experimental validation uses isothermal titration calorimetry (ITC) and X-ray crystallography of enzyme-inhibitor complexes .

Advanced: What computational methods are used to predict the pharmacokinetic properties of thiadiazole-sulfonamide derivatives?

Methodological Answer:

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with solubility and permeability . Molecular dynamics (MD) simulations assess membrane penetration using lipid bilayer models, while ADMET predictors evaluate bioavailability and blood-brain barrier permeability .

Advanced: How do structural modifications (e.g., substituents on the thiadiazole ring) affect antitumor activity?

Methodological Answer:

Substituents like phenyl or benzyl groups enhance antitumor activity by increasing lipophilicity and DNA intercalation. For instance, 5-phenyl derivatives inhibit 60 cancer cell lines (NCI-60 panel) with GI₅₀ values < 10 µM in leukemia models . Structure-activity relationship (SAR) studies use comparative molecular field analysis (CoMFA) and cytotoxicity assays (MTT protocol) .

Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy across studies?

Methodological Answer:

Discrepancies arise from variations in microbial strains, solvent systems, or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and dose-response curves (Hill slope analysis) minimize variability . Structural factors, such as sulfonamide pKa (e.g., ~8.5 for 5-methyl derivatives), also influence activity under physiological pH .

Advanced: What analytical techniques are critical for quantifying thiadiazole-sulfonamide derivatives in complex matrices?

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 254 nm) achieves quantification limits of 0.1 µg/mL using C18 columns and acetonitrile/water gradients . For metabolic studies, LC-MS/MS with electrospray ionization (ESI) identifies phase I/II metabolites via fragmentation patterns (e.g., m/z 223 → 155 for desulfonation) .

Advanced: How does the compound’s solubility profile impact in vivo efficacy?

Methodological Answer:

Poor aqueous solubility (<0.1 mg/mL) is mitigated via co-solvents (e.g., PEG-400) or nanoformulations. Pharmacokinetic studies in rodent models show improved Cmax (2.5 µg/mL) with cyclodextrin inclusion complexes, validated by plasma LC-MS/MS .

Advanced: What strategies are used to assess off-target toxicity of thiadiazole-sulfonamide derivatives?

Methodological Answer:

Cytotoxicity is evaluated using HEK-293 cell lines (IC₅₀ > 50 µM for selective derivatives) . Ames tests and micronucleus assays assess genotoxicity, while hERG channel binding assays (patch-clamp) predict cardiotoxicity .

Advanced: How do this compound derivatives compare to clinically used sulfonamide drugs like acetazolamide?

Methodological Answer:

Comparative studies show enhanced hCA-II inhibition (IC₅₀ 0.8 µM vs. acetazolamide’s 1.2 µM) due to methyl group steric effects . In vivo anticonvulsant models (e.g., maximal electroshock in mice) demonstrate prolonged seizure latency (15–20 sec vs. 10 sec for acetazolamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.